2-Morpholinomethyl-5-hexynophenone hydrochloride
Description
2-Morpholinomethyl-5-hexynophenone hydrochloride is a synthetic organic compound characterized by a morpholine ring linked to a hexynophenone backbone via a methyl group, with a hydrochloride counterion. This structure combines a ketone-functionalized aromatic system (hexynophenone) with a morpholine moiety, a six-membered amine-oxygen heterocycle known for enhancing solubility and bioavailability in pharmaceuticals .
Properties
CAS No. |
15328-59-3 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(morpholin-4-ium-4-ylmethyl)-1-phenylhex-5-yn-1-one;chloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-2-3-7-16(14-18-10-12-20-13-11-18)17(19)15-8-5-4-6-9-15;/h1,4-6,8-9,16H,3,7,10-14H2;1H |
InChI Key |
GIKOZJXSOBOQOP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C[NH+]1CCOCC1)C(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons




Key Observations :
- Morpholine vs. Piperidine/Piperazine: The morpholine ring in 2-Morpholinomethyl-5-hexynophenone HCl offers improved water solubility compared to piperidine (e.g., methylphenidate HCl) due to its oxygen atom, which enhances hydrogen bonding .
- Alkyne Functionality: The hexyno- group distinguishes it from most pharmaceuticals, which typically lack alkynes. This group may confer reactivity for conjugation or polymerization applications.
- Aromatic Systems: Unlike tapentadol or fluoxetine, which rely on phenolic or trifluoromethyl-aromatic groups for receptor binding, the hexynophenone backbone may prioritize metabolic stability over direct receptor interaction.
Solubility and Stability
Key Observations :
- The hydrochloride salt form improves solubility for all compounds.
Pharmacological Potential
While benzydamine, tapentadol, and fluoxetine HCl have well-established mechanisms (e.g., cyclooxygenase inhibition, opioid receptor agonism, serotonin reuptake inhibition), 2-Morpholinomethyl-5-hexynophenone HCl’s pharmacological profile remains speculative. Its morpholine and ketone groups suggest possible interactions with amine receptors (e.g., sigma receptors) or enzyme targets (e.g., kinases) .
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